molecular formula C14H21N3O3 B4996040 1-(4-Methoxyphenyl)-3-(2-morpholin-4-ylethyl)urea

1-(4-Methoxyphenyl)-3-(2-morpholin-4-ylethyl)urea

Cat. No.: B4996040
M. Wt: 279.33 g/mol
InChI Key: CHBFSRYMVRHNQP-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-(2-morpholin-4-ylethyl)urea is an organic compound that features a methoxyphenyl group and a morpholin-4-ylethyl group attached to a urea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-3-(2-morpholin-4-ylethyl)urea typically involves the reaction of 4-methoxyaniline with 2-chloroethylmorpholine in the presence of a base, followed by the addition of isocyanate. The reaction conditions often include:

    Solvent: Common solvents used include dichloromethane or tetrahydrofuran.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Bases such as triethylamine or potassium carbonate are often used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in scaling up the production while maintaining the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-3-(2-morpholin-4-ylethyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: The major products include oxidized derivatives of the methoxyphenyl group.

    Reduction: Reduced forms of the urea backbone.

    Substitution: Substituted morpholine derivatives.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-(2-morpholin-4-ylethyl)urea has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-(2-morpholin-4-ylethyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:

    Enzyme Inhibition: The compound can inhibit certain enzymes, affecting metabolic pathways.

    Receptor Modulation: It can act as an agonist or antagonist at specific receptors, influencing cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)-3-(2-morpholin-4-ylethyl)amine
  • 1-(4-Methoxyphenyl)-3-(2-morpholin-4-ylethyl)carbamate

Uniqueness

1-(4-Methoxyphenyl)-3-(2-morpholin-4-ylethyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its urea backbone differentiates it from similar compounds, providing unique reactivity and interaction profiles.

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-(2-morpholin-4-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-19-13-4-2-12(3-5-13)16-14(18)15-6-7-17-8-10-20-11-9-17/h2-5H,6-11H2,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHBFSRYMVRHNQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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